molecular formula C5H11N2NaOS4 B170008 Disodium 1,3-propanediylbiscarbamodithioate CAS No. 10387-35-6

Disodium 1,3-propanediylbiscarbamodithioate

Cat. No.: B170008
CAS No.: 10387-35-6
M. Wt: 270.4 g/mol
InChI Key: IUSOSQQBNZDNNY-UHFFFAOYSA-L
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Description

Disodium 1,3-propanediylbiscarbamodithioate is a chemical compound with the molecular formula C5H11N2NaOS4 and a molecular weight of 270.4 g/mol. This compound is known for its unique structure, which includes two carbamodithioate groups linked by a 1,3-propanediyl chain. It is commonly used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

The synthesis of Disodium 1,3-propanediylbiscarbamodithioate typically involves the reaction of 1,3-dibromopropane with sodium dithiocarbamate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Disodium 1,3-propanediylbiscarbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing products.

    Reduction: Reduction reactions can convert it into thiols and other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 1,3-propanediylbiscarbamodithioate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of rubber and other polymers, as well as in the mining industry for the flotation of minerals.

Mechanism of Action

The mechanism of action of Disodium 1,3-propanediylbiscarbamodithioate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The dithiocarbamate groups can chelate metal ions, affecting metal-dependent processes. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Disodium 1,3-propanediylbiscarbamodithioate can be compared with other dithiocarbamate compounds, such as:

    Sodium diethyldithiocarbamate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.

    Zinc dimethyldithiocarbamate: Contains a metal ion, which influences its chemical properties and uses.

    Tetramethylthiuram disulfide: A related compound with disulfide linkages, used in rubber vulcanization and as a fungicide. The uniqueness of this compound lies in its specific structure and the presence of the 1,3-propanediyl linker, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

disodium;N-[3-(sulfidocarbothioylamino)propyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S4.2Na/c8-4(9)6-2-1-3-7-5(10)11;;/h1-3H2,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOSQQBNZDNNY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)[S-])CNC(=S)[S-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2Na2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10387-35-6
Record name Carbamodithioic acid, 1,3-propanediylbis-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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